molecular formula C13H20ClNO2 B1389885 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride CAS No. 1185297-31-7

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B1389885
CAS No.: 1185297-31-7
M. Wt: 257.75 g/mol
InChI Key: BKPGWOXLKZUOBV-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a piperidine derivative featuring a 2,4-dimethoxyphenyl substituent directly attached to the piperidine ring. The compound’s molecular formula is C₁₃H₂₀ClNO₂, with a molecular weight of 265.76 g/mol (inferred from structural analogs in ). The 2,4-dimethoxy substitution pattern on the phenyl ring may influence electronic and steric properties, affecting binding affinity to biological targets.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPGWOXLKZUOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Hydrolysis to Form Piperidone Intermediates

A recent environmentally friendly and high-yielding method involves the etherification of N-Carbethoxy-4-piperidone using trimethyl orthoformate under acid catalysis to produce N-Carbethoxy-4,4-dimethoxypiperidine. This step is carried out in a fluid medium such as methanol at controlled temperatures (25–40 °C) with acid catalysts like p-toluene sulfonic acid (PTSA) or sulfuric acid. The reaction mixture is maintained at elevated temperatures (~62 °C) for about 60 minutes to complete the etherification.

Subsequently, hydrolysis of the etherified intermediate under basic conditions yields 4,4-dimethoxypiperidine, which is then converted to 4-piperidone hydrochloride hydrate by reaction with concentrated hydrochloric acid at low temperatures (10 °C), followed by heating to 75 °C for several hours. The product is isolated by distillation of excess HCl, addition of isopropyl alcohol, cooling, filtration, and drying, resulting in high purity and yield (approx. 86% yield, 98% purity).

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%)
Etherification N-Carbethoxy-4-piperidone, TMOF, PTSA, MeOH 25–40 60 min 82.9 99.05
Hydrolysis & HCl treatment 4,4-Dimethoxypiperidine, HCl (30%), IPA 10 → 75 4 hours 86.37 98.08

Total Synthesis via Benzylamine and Methyl Acrylate

Another industrially practical method starts with benzylamine and methyl acrylate. The process involves:

  • 1,4-Addition of methyl acrylate to benzylamine to form N,N-bis(β-methyl propionate)benzylamine
  • Dieckmann condensation to form cyclic intermediates
  • Hydrolysis and decarboxylation steps
  • 1,2-Addition and reduction to form 1-benzyl-4-piperidinylpiperidine
  • Hydrogenolysis using palladium on carbon catalyst under hydrogen pressure (110–120 °C, 20 kg/cm²) to remove the benzyl protecting group
  • Formation of the hydrochloride salt by passing hydrogen chloride gas into the organic solution and recrystallization

This method uses readily available, inexpensive starting materials and mild reaction conditions, making it suitable for scale-up. The hydrogenolysis step typically lasts 2–5 hours, yielding the 4-piperidinylpiperidine dihydrochloride with high purity after recrystallization.

Step Reagents/Conditions Temperature (°C) Pressure (kg/cm²) Time Yield (g)
Hydrogenolysis 1-Benzyl-4-piperidinylpiperidine, Pd/C, H₂ 110–120 20 ~3 hours 159
Salt formation & recrystallization HCl gas, ethanol-ether solvent Room temperature Atmospheric

Alkylation and Hydrogenation for Piperidine Derivatives

In related synthetic routes for compounds structurally similar to this compound, aromatic ketones such as 5,6-dimethoxy-2-(pyridin-4-yl)methylene indanone are hydrogenated with noble metal catalysts (e.g., palladium or platinum) under mild pressures (10–90 psi) and temperatures (20–100 °C). The resulting piperidine intermediates are then alkylated with suitable alkylating agents in organic solvents at 20–80 °C and subsequently converted to their hydrochloride salts.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Etherification-Hydrolysis N-Carbethoxy-4-piperidone, TMOF Acid-catalyzed etherification, base hydrolysis, HCl salt formation High yield, environmentally friendly, simple conditions Requires precise temperature control
Benzylamine-Methyl Acrylate Benzylamine, methyl acrylate 1,4-addition, Dieckmann condensation, hydrogenolysis, salt formation Economical, scalable, mild conditions Multi-step, requires hydrogenation setup
Hydrogenation-Alkylation Aromatic ketones, alkylating agents Catalytic hydrogenation, alkylation, salt formation Applicable for complex derivatives Requires noble metal catalysts, pressure vessels

Research Findings and Practical Notes

  • The etherification step using trimethyl orthoformate and acid catalysts is critical for achieving high purity intermediates. Monitoring by gas chromatography ensures reaction completion.
  • Hydrogenolysis with palladium on carbon under controlled hydrogen pressure effectively removes benzyl protecting groups without over-reduction.
  • The choice of solvent (methanol, toluene, ethanol, isopropanol) and temperature control are essential to optimize yield and purity.
  • The hydrochloride salt formation typically involves direct reaction with concentrated HCl or passing HCl gas into an organic solution, followed by recrystallization to enhance purity.
  • Industrial methods emphasize the use of readily available, inexpensive starting materials and mild, controllable reaction conditions to facilitate scale-up and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride, in cancer therapy. Research indicates that compounds with a piperidine moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved activity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

2. Neuropharmacological Effects
Piperidine compounds are often explored for their neuroprotective properties. The incorporation of the 2,4-dimethoxyphenyl group may enhance the ability of these compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This suggests potential therapeutic benefits in enhancing cognitive function.

Biochemical Research Applications

1. CCR5 Modulation
The compound has been investigated for its role as a modulator of the CCR5 chemokine receptor, which is important in HIV infection and inflammatory responses. Piperidine derivatives have been shown to affect CCR5 activity, potentially leading to new therapeutic strategies for treating HIV/AIDS .

2. Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to serve as a probe in various biochemical assays .

Case Studies and Research Findings

Study Application Findings
Kim et al. (2023)AnticancerDemonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to bleomycin .
Liu et al. (2022)NeuropharmacologyShowed inhibition of AChE and BuChE, suggesting potential for Alzheimer's therapy .
Patent US7615555B2CCR5 ModulationIdentified as a modulator with potential implications for HIV treatment .

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Linkage : The 2,4-dimethoxy substitution (target compound) contrasts with 3,4-dimethoxy () and 2,5-dimethoxy () patterns, which alter electronic distribution and steric bulk. Benzyl () vs. direct phenyl (target compound) linkages further modulate conformational flexibility.
  • Fluorine vs.
  • Pharmacological Activity : The 2,5-dimethoxy-CF₃ derivative () demonstrates SSRI activity, suggesting that methoxy groups at specific positions enhance serotonin transporter affinity.

Pharmacological and Functional Differences

  • SSRI Activity : The 2,5-dimethoxy-CF₃ analog () showed selectivity for serotonin reuptake inhibition, attributed to its trifluoromethyl group enhancing lipophilicity and target engagement . The absence of a CF₃ group in the target compound may limit similar activity.
  • Antimicrobial Potential: Diaveridine hydrochloride (), a pyrimidine derivative with a 3,4-dimethoxybenzyl group, is a dihydrofolate reductase inhibitor. While structurally distinct, this highlights the role of methoxy groups in enzyme inhibition .
  • Safety Profiles: The SDS for 4-(Diphenylmethoxy)piperidine hydrochloride () notes acute toxicity but lacks specific data for the target compound. Structural analogs with halogen substituents (e.g., 4-chloro in ) may exhibit higher environmental persistence .

Biological Activity

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, biological effects, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

The compound can be synthesized through various organic reactions involving piperidine derivatives and methoxy-substituted phenyl groups. The presence of the dimethoxy groups enhances its lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at various receptor sites, modulating neurotransmission and influencing several biochemical pathways. For instance, its interaction with acetylcholinesterase (AChE) suggests potential applications in neuroprotective therapies, particularly for conditions like Alzheimer's disease.

Antihypertensive Effects

Research indicates that stereoisomers of related piperidine compounds exhibit significant antihypertensive activity through alpha-adrenergic blocking actions. In studies involving normotensive rats, certain isomers demonstrated a marked reduction in blood pressure, highlighting the potential cardiovascular benefits of compounds within this class .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cell lines. For example, compounds similar to this compound have been shown to reduce cell damage induced by glutamate toxicity in SH-SY5Y cells . This suggests a promising avenue for further research into neurodegenerative disease therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Structural derivatives have demonstrated potent inhibition against various microbial strains, showcasing the potential for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dimethoxy groups significantly affects binding affinity and selectivity towards specific receptors. A comprehensive analysis of related compounds reveals that modifications in the piperidine ring or substitution patterns on the phenyl group can lead to enhanced potency against specific biological targets.

Compound Modification Biological Activity Reference
Compound ADimethoxy groupEnhanced AChE inhibition
Compound BHydroxy substitutionAntihypertensive effects
Compound CAlkyl chain additionIncreased antimicrobial activity

Case Studies

  • Antihypertensive Study : A study involving various stereoisomers showed that certain configurations led to significant reductions in blood pressure in animal models, demonstrating the importance of stereochemistry in pharmacological efficacy .
  • Neuroprotection Evaluation : Compounds structurally related to this compound were tested against oxidative stress in SH-SY5Y cells. Results indicated a dose-dependent protective effect against glutamate-induced damage .
  • Antimicrobial Screening : Derivatives were screened against multiple bacterial strains, revealing promising results for potential development into new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dimethoxyphenyl)piperidine hydrochloride, and how can purity be ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives with aromatic substituents are often prepared by reacting piperidine with activated aryl halides (e.g., 2,4-dimethoxyphenyl chloride) under basic conditions (e.g., triethylamine) . Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) to achieve ≥98% purity . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Confirm the piperidine ring structure (δ 1.5–3.0 ppm for CH₂ groups) and aromatic methoxy signals (δ 3.7–3.9 ppm for OCH₃). The ¹³C NMR should show quaternary carbons from the aryl group (~160 ppm for oxygenated carbons) .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₈ClNO₂; calculated m/z 263.1) .
  • FTIR : Look for N-H stretches (~3300 cm⁻¹, piperidine) and C-O-C vibrations (~1250 cm⁻¹, methoxy groups) .

Q. How should researchers handle hygroscopicity and stability during storage?

Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C. Pre-dry solvents (e.g., DMSO) before dissolution to prevent hydrolysis. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess decomposition, monitored via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

Comparative studies on analogs (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) reveal that electron-donating groups (e.g., methoxy) enhance receptor binding affinity in some opioid or serotonin receptor subtypes, while electron-withdrawing groups (e.g., fluoro) may improve metabolic stability . Design SAR studies using radioligand binding assays (e.g., 5-HT₂C receptor antagonism, IC₅₀ < 100 nM) to quantify effects .

Q. What strategies resolve discrepancies in reported pharmacological data for piperidine derivatives?

Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

  • Use reference compounds (e.g., meperidine hydrochloride for opioid receptor studies) .
  • Validate results via orthogonal assays (e.g., functional cAMP assays vs. binding studies) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT₂C). Focus on key residues (e.g., transmembrane helices 3/5/6) and optimize substituent positions to minimize off-target effects (e.g., 5-HT₂A/2B selectivity) . Validate predictions with in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scale-up introduces risks of racemization, especially if chiral centers are present. Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

Methodological Considerations

Q. How to address solubility issues in biological assays?

The hydrochloride salt improves aqueous solubility (~10 mg/mL in PBS). For low solubility, use co-solvents (e.g., 10% DMSO) or formulate as nanoparticles (e.g., PEGylation). Confirm biocompatibility via cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. What analytical approaches detect degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) followed by LC-MS/MS can identify impurities. For example, methoxy group demethylation may produce phenolic byproducts (m/z shift -14) .

Q. How to validate the compound’s role in mechanistic studies (e.g., enzyme inhibition)?

Use knockout models (e.g., CRISPR-edited cells lacking target enzymes) or competitive inhibition assays with known inhibitors. For example, co-administering RS 102221 (5-HT₂C antagonist) can confirm receptor-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

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